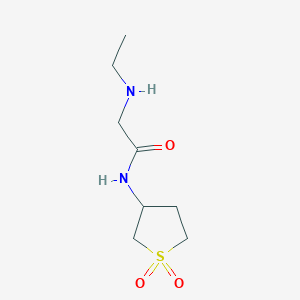

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide, or N-ethylethanolamine thiolanamide (NETA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of thiolanamide, a naturally occurring compound found in some plant species. NETA has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

- Antiviral Agents : The compound’s thiolan ring structure suggests antiviral activity. Investigations into its efficacy against specific viruses (such as HIV, hepatitis, or influenza) are ongoing .

- Anticancer Potential : Researchers have studied its impact on cancer cell lines. The compound’s unique structure may interfere with cancer cell growth or metastasis .

- Enzyme Inhibition : N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide could act as an enzyme inhibitor. Specific enzymes targeted include proteases, kinases, or other disease-related enzymes .

Materials Science and Polymer Chemistry

The thiolan ring in this compound makes it interesting for materials science and polymer applications:

- Polymerization Initiator : N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(ethylamino)acetamide can serve as a novel polymerization initiator. Its unique structure may influence polymerization kinetics and properties .

- Functional Polymers : Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical, thermal, or optical properties .

Organic Synthesis and Chemical Reactions

- Thiolane Ring Formation : Researchers have used N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide as a precursor to synthesize thiolane rings in various organic compounds .

- Catalysis : The compound may act as a catalyst in specific reactions, especially those involving thiol-containing compounds .

Biological Applications

- Bioconjugation : The ethylamino group allows for bioconjugation with biomolecules (e.g., proteins, peptides, or nucleic acids). Researchers have explored its use in targeted drug delivery or imaging agents .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGWBRSRHSHSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)

![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)